molecular formula C16H32O2 B12661870 Isononyl heptanoate CAS No. 71720-31-5

Isononyl heptanoate

Cat. No.: B12661870
CAS No.: 71720-31-5
M. Wt: 256.42 g/mol
InChI Key: HPZLYWRSZQYGCA-UHFFFAOYSA-N
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Description

Isononyl heptanoate is an ester compound with the chemical formula C16H32O2. It is commonly used in various industrial and cosmetic applications due to its emollient properties. This compound is known for its ability to provide a smooth, non-greasy feel, making it a popular ingredient in skincare and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isononyl heptanoate is typically synthesized through the esterification reaction between isononyl alcohol and heptanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Isononyl heptanoate, being an ester, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isononyl alcohol and heptanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products Formed

    Hydrolysis: Isononyl alcohol and heptanoic acid.

    Transesterification: Different esters and alcohols depending on the reactants.

    Reduction: Isononyl alcohol.

Scientific Research Applications

Isononyl heptanoate has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its effects on cellular processes and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems due to its emollient properties.

    Industry: Widely used in the formulation of cosmetics, personal care products, and lubricants.

Mechanism of Action

The mechanism of action of isononyl heptanoate primarily involves its interaction with biological membranes. As an emollient, it helps to enhance the permeability of the skin, allowing for better absorption of active ingredients in skincare products. It also forms a protective barrier on the skin, preventing moisture loss and providing a smooth, silky feel.

Comparison with Similar Compounds

Isononyl heptanoate can be compared with other esters such as isononyl isononanoate and isopropyl myristate. While all these compounds are used as emollients in cosmetic formulations, this compound is unique due to its specific molecular structure, which provides a balance between hydrophobicity and spreadability. This makes it particularly suitable for formulations that require a non-greasy, lightweight feel.

List of Similar Compounds

  • Isononyl isononanoate
  • Isopropyl myristate
  • Ethylhexyl palmitate

Properties

CAS No.

71720-31-5

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

7-methyloctyl heptanoate

InChI

InChI=1S/C16H32O2/c1-4-5-6-10-13-16(17)18-14-11-8-7-9-12-15(2)3/h15H,4-14H2,1-3H3

InChI Key

HPZLYWRSZQYGCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCCCCCC(C)C

Origin of Product

United States

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